

3-Dodecanone: Application Notes for Flavor and Fragrance Formulation

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Compound of Interest

Compound Name: 3-Dodecanone

Cat. No.: B073483

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Introduction

3-Dodecanone (CAS No. 1534-27-6), also known as ethyl nonyl ketone, is a long-chain aliphatic ketone. While some sources indicate that it is not recommended for direct use in flavor and fragrance formulations, its natural occurrence in aromatic plants and algae suggests a potential for sensory relevance.^{[1][2]} This document provides a comprehensive overview of **3-dodecanone**, including its physicochemical properties, potential sensory profile, and detailed protocols for its analysis and evaluation in flavor and fragrance matrices. The conflicting information regarding its odor profile—described by some as "sweet and pleasant" and a candidate for flavor applications, and by others as "strong and unpleasant" or "fatty or waxy"—necessitates further investigation by researchers.^[3]

Chemical and Physical Properties

A summary of the key physicochemical properties of **3-dodecanone** is presented in Table 1. This data is essential for formulators to understand its behavior in various solvent systems and product bases.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₂₄ O	[4][5]
Molecular Weight	184.32 g/mol	[4]
CAS Number	1534-27-6	[4][5]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	243-244 °C at 760 mmHg	[2]
Melting Point	7 °C	[3]
Flash Point	170 °F (76.6 °C) (TCC, est.)	[2]
Solubility	Insoluble in water; soluble in alcohols and non-polar organic solvents.	[3]
Vapor Pressure	0.031 mmHg at 25 °C (est.)	[2]
logP (o/w)	4.544 (est.)	[2]

Sensory Profile and Natural Occurrence

The sensory characteristics of **3-dodecanone** are not well-established, with conflicting descriptions in the literature. While some sources suggest it is not for flavor or fragrance use, it has been identified as a volatile component in some natural sources known for their aromatic properties.

Natural Occurrence:

- **Pimenta racemosa** (Bay Rum Tree): **3-Dodecanone** has been reported to be a constituent of *Pimenta racemosa*, the leaves of which are used to produce bay oil, a common ingredient in fragrances with a spicy, clove-like aroma.[6][7][8][9]
- **Jania rubens** (Red Algae): This marine organism is another reported natural source of **3-dodecanone**. [1] However, detailed chemical analyses of *Jania rubens* have not consistently listed **3-dodecanone** as a major volatile component.[3][10][11][12][13]

The presence of **3-dodecanone** in these botanicals suggests it may contribute to their overall aroma profile, even if it is not a character-impact compound on its own. Further research is needed to determine its precise contribution.

Odor and Flavor Profile:

There is a significant discrepancy in the reported odor profile of **3-dodecanone**. Some sources describe it as having a "sweet and pleasant" aroma, making it a candidate for flavor and fragrance applications.[3] In contrast, other reports describe its odor as "strong and unpleasant" and "fatty or waxy".[3] This highlights the need for rigorous sensory evaluation to clarify its true organoleptic properties.

Quantitative Sensory Data:

No definitive odor or taste threshold values for **3-dodecanone** have been found in the published literature. The determination of these thresholds is a critical step in evaluating its potential as a flavor or fragrance ingredient.

Application in Formulations

Given the current information, the direct application of **3-dodecanone** in flavor and fragrance formulations should be approached with caution. However, its potential as a trace component or as a synthetic intermediate for other flavor and fragrance molecules warrants investigation. Its long carbon chain suggests it could act as a fixative or a modifier for other, more volatile aroma compounds.

Experimental Protocols

The following protocols provide a framework for the analysis and sensory evaluation of **3-dodecanone**.

Protocol 1: Purity and Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)

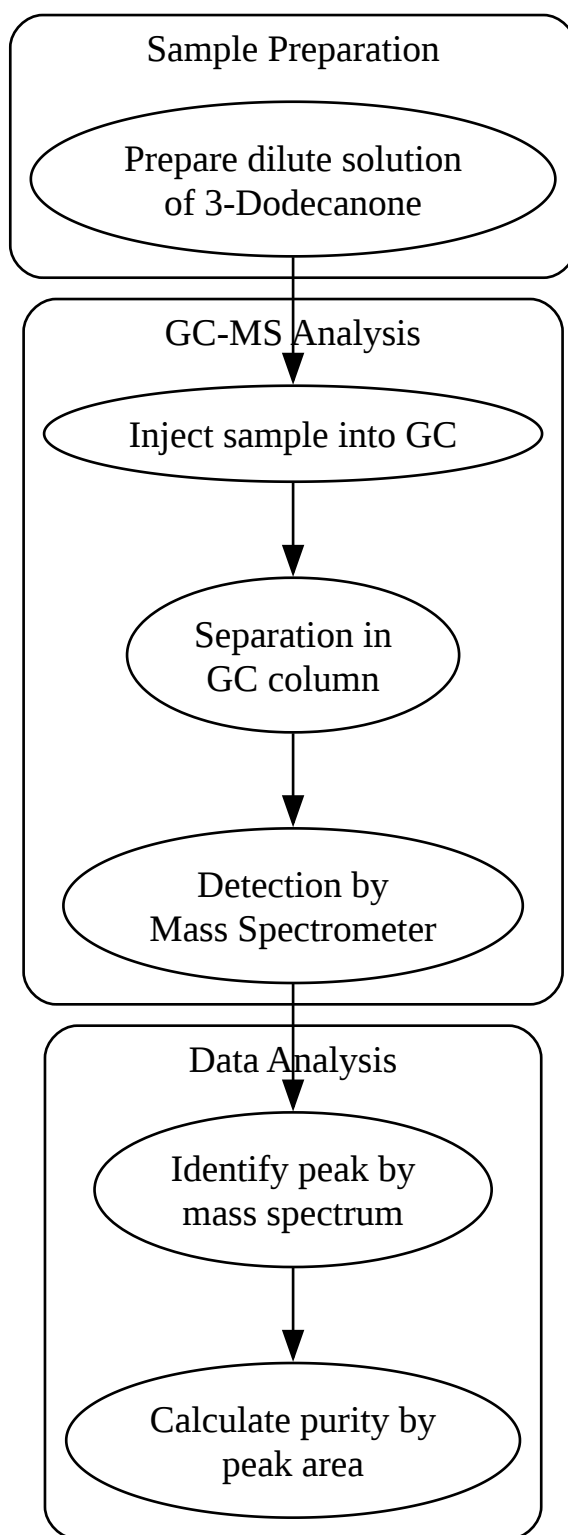
Objective: To confirm the identity and determine the purity of a **3-dodecanone** sample.

Materials:

- **3-Dodecanone** sample
- High-purity solvent (e.g., hexane or ethanol)
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Appropriate GC column (e.g., non-polar or semi-polar capillary column)
- Microsyringe

Methodology:

- Sample Preparation: Prepare a dilute solution of the **3-dodecanone** sample in the chosen solvent (e.g., 100 ppm).
- GC-MS Analysis:
 - Injector Temperature: 250 °C
 - Carrier Gas: Helium at a constant flow rate.
 - Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.
 - MS Transfer Line Temperature: 280 °C
 - Ion Source Temperature: 230 °C
 - Mass Range: m/z 40-400
- Data Analysis:
 - Identify the peak corresponding to **3-dodecanone** by comparing its mass spectrum with a reference library (e.g., NIST).
 - Determine the purity by calculating the peak area percentage of **3-dodecanone** relative to the total peak area of all components.



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Protocol 2: Sensory Evaluation - Odor Profile

Objective: To characterize the odor profile of **3-dodecanone**.

Materials:

- Purified **3-dodecanone**
- Odorless solvent (e.g., diethyl phthalate or ethanol)
- Perfumer's smelling strips
- Glass vials with caps
- A panel of trained sensory analysts

Methodology:

- Sample Preparation: Prepare a series of dilutions of **3-dodecanone** in the chosen solvent (e.g., 10%, 1%, 0.1%, and 0.01% by weight).
- Evaluation:
 - Dip a smelling strip into each dilution and allow the solvent to evaporate for a few seconds.
 - Present the strips to the sensory panel in a randomized and blind manner.
 - Panelists should evaluate the odor characteristics at different time points (top, middle, and base notes) and record their descriptions using a standardized vocabulary.
- Data Analysis: Compile the descriptors from all panelists to create a comprehensive odor profile of **3-dodecanone** at different concentrations.

Protocol 3: Determination of Odor Threshold

Objective: To determine the detection and recognition odor thresholds of **3-dodecanone** in air.

Materials:

- Purified **3-dodecanone**

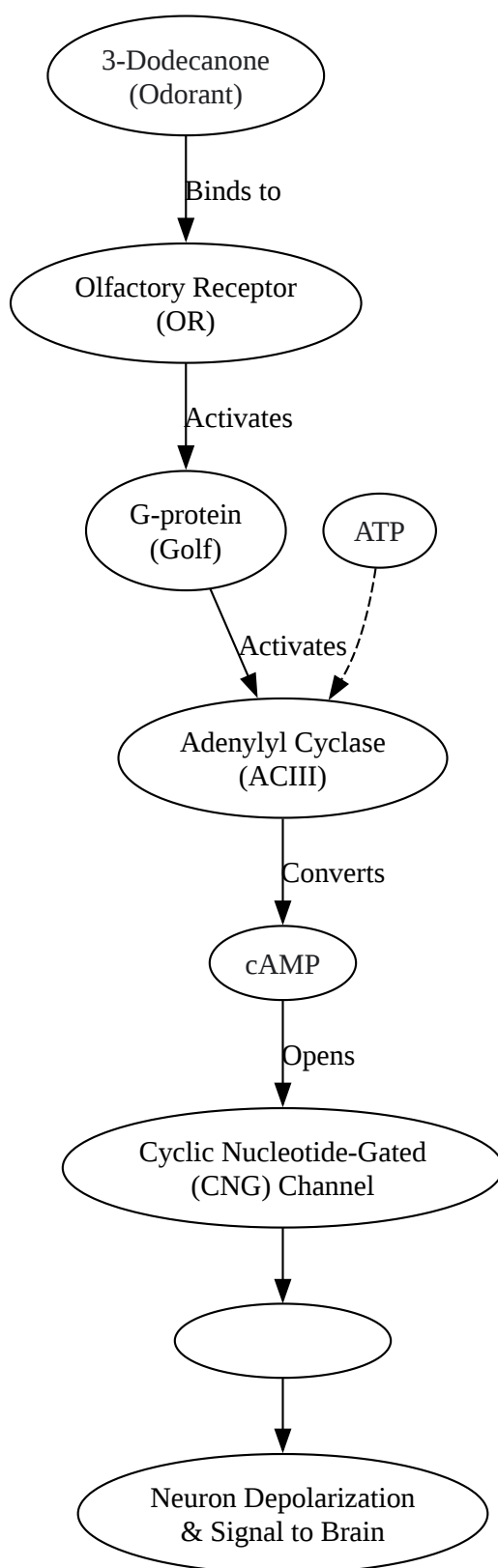
- Odorless, non-volatile solvent
- Dynamic dilution olfactometer
- A panel of screened and trained sensory assessors

Methodology:

- Sample Preparation: Prepare a stock solution of **3-dodecanone** in the solvent.
- Olfactometry:
 - Use a dynamic dilution olfactometer to present a series of increasing concentrations of **3-dodecanone** to the panelists.
 - Employ a forced-choice method (e.g., triangular or two-alternative forced choice) where the panelist has to distinguish the odorant from a blank (odor-free air).
- Data Analysis: Calculate the individual and group threshold values based on the concentration at which the panelists can reliably detect and recognize the odor.

Signaling Pathway

The perception of odorants like **3-dodecanone** is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.



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Conclusion

3-Dodecanone presents an interesting case for flavor and fragrance research. The conflicting reports on its sensory properties, coupled with its presence in aromatic botanicals, suggest that its role may be more complex than initially assumed. The provided protocols offer a starting point for researchers to systematically evaluate the potential of **3-dodecanone** and other long-chain ketones in the development of new flavor and fragrance ingredients. A thorough sensory analysis to establish a definitive odor profile and threshold is a critical next step.

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